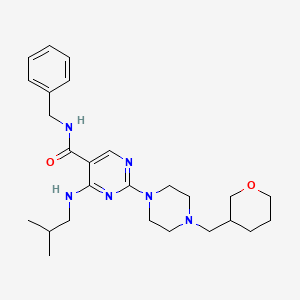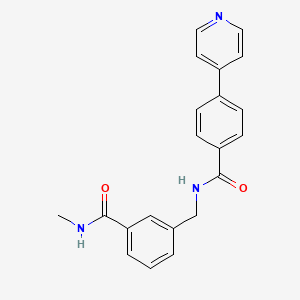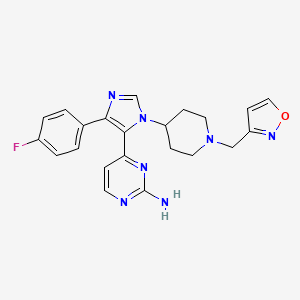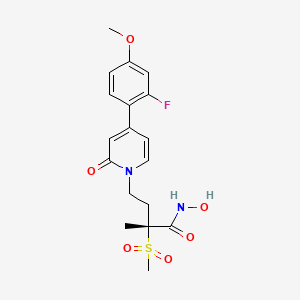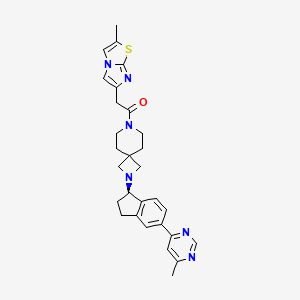
Pik-III
Vue d'ensemble
Description
PIK-III, également connu sous le nom de VPS34-IN2, est un inhibiteur puissant et sélectif de l’enzyme de tri des protéines vacuolaires 34 (VPS34). Ce composé a suscité un intérêt considérable en raison de sa capacité à bloquer l’autophagie, un processus cellulaire impliqué dans la dégradation et le recyclage des composants cellulaires. This compound s’est montré prometteur dans la recherche scientifique, en particulier dans les domaines de la biologie du cancer et de l’homéostasie cellulaire .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du PIK-III implique plusieurs étapes, commençant par la préparation d’intermédiaires clés. Le processus comprend généralement la formation d’un groupe cyclopropyle et d’une fraction aminopyrimidine, qui sont cruciales pour l’affinité de liaison du composé à VPS34 . Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques comme le diméthylsulfoxyde (DMSO) et nécessitent un contrôle précis de la température pour garantir la pureté et le rendement du produit souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse du composé à plus grande échelle impliquerait probablement des étapes similaires à la synthèse en laboratoire, avec des optimisations pour la mise à l’échelle et la rentabilité. Cela pourrait inclure l’utilisation d’équipements de synthèse automatisés et de techniques de purification avancées pour atteindre des niveaux de pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le PIK-III subit principalement des réactions de substitution en raison de ses groupes fonctionnels. Il est connu pour inhiber la lipidation de la protéine 1A/1B-light chain 3 (LC3) associée aux microtubules, une étape clé du processus d’autophagie .
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des solvants organiques comme le DMSO et des réactifs qui facilitent la formation de groupes cyclopropyle et aminopyrimidine. Les réactions sont généralement réalisées sous des conditions contrôlées de température et de pH pour garantir la stabilité du composé .
Produits majeurs
Les principaux produits formés à partir de réactions impliquant le this compound sont généralement des intermédiaires qui conservent la structure de base du composé, avec des modifications apportées à des groupes fonctionnels spécifiques. Ces intermédiaires sont souvent utilisés dans des études ultérieures pour explorer l’activité biologique du composé et ses applications thérapeutiques potentielles .
Applications de la recherche scientifique
This compound a une large gamme d’applications dans la recherche scientifique :
Biologie du cancer : this compound est utilisé pour étudier le rôle de l’autophagie dans les cellules cancéreuses.
Homéostasie cellulaire : Le composé est utilisé pour explorer les mécanismes de l’homéostasie cellulaire, en particulier dans le contexte du métabolisme du fer.
Maladies neurodégénératives : This compound est également utilisé dans des études liées aux maladies neurodégénératives, où l’autophagie joue un rôle essentiel dans l’élimination des protéines et des organites endommagés.
Applications De Recherche Scientifique
PIK-III has a wide range of applications in scientific research:
Cancer Biology: this compound is used to study the role of autophagy in cancer cells.
Cellular Homeostasis: The compound is used to explore the mechanisms of cellular homeostasis, particularly in the context of iron metabolism.
Neurodegenerative Diseases: This compound is also used in studies related to neurodegenerative diseases, where autophagy plays a critical role in the clearance of damaged proteins and organelles.
Mécanisme D'action
PIK-III exerce ses effets en se liant au site actif de VPS34, une kinase lipidique impliquée dans la voie de l’autophagie. Le groupe cyclopropyle et la fraction aminopyrimidine du composé augmentent son affinité de liaison à VPS34, inhibant efficacement son activité . Cette inhibition bloque la formation de phosphatidylinositol 3-phosphate (PI3P), un lipide essentiel à la formation d’autophagosomes, empêchant ainsi l’autophagie .
Comparaison Avec Des Composés Similaires
PIK-III est unique par sa grande sélectivité pour VPS34 par rapport à d’autres kinases lipidiques telles que la phosphoinositide 3-kinase alpha (PI3Kα) et la cible mécanistique de la rapamycine (mTOR) . Des composés similaires comprennent :
Inhibiteur de VPS34 1 (composé 19) : Ce composé est un analogue du this compound et présente des effets inhibiteurs similaires sur VPS34.
Les propriétés de liaison uniques du this compound et sa grande sélectivité en font un outil précieux dans la recherche sur l’autophagie et ses applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDLQLNIVFIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

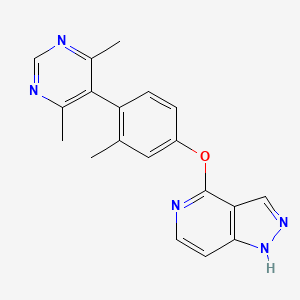
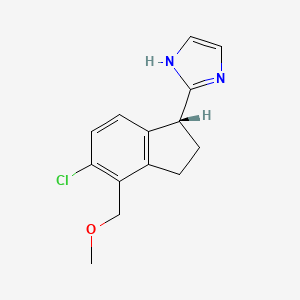


![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride](/img/structure/B610034.png)
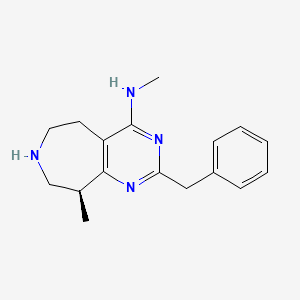
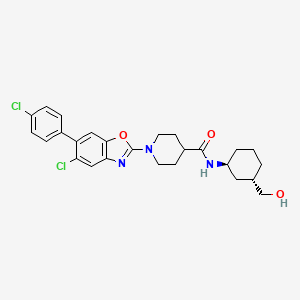
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)
